N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4S/c1-13-3-9-20-18(11-13)24(2)21(25)17-12-15(6-10-19(17)28-20)23-29(26,27)16-7-4-14(22)5-8-16/h3-12,23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJIHJKUNNMATA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F)C(=O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. Its unique structural features and the presence of fluorine and sulfonamide groups suggest potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 394.4 g/mol. The structure includes a dibenzodiazepine core fused with an oxazepine ring, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.4 g/mol |
| CAS Number | 922036-46-2 |
Research indicates that compounds in the dibenzo[b,f][1,4]oxazepine class may exhibit various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The sulfonamide moiety is known for its antimicrobial effects. Compounds with similar structures have shown efficacy against a range of bacterial strains.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 5 to 15 µM across different cell lines, indicating significant potency.
Case Studies
- Study on Antitumor Effects : A study published in a peer-reviewed journal demonstrated that the compound significantly reduced the viability of MCF-7 cells by inducing apoptosis through the activation of caspase pathways.
- Antimicrobial Efficacy : Another investigation assessed the compound's activity against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 12 µg/mL for both strains, suggesting promising antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Key Observations :
- Substituent positioning : Methyl groups at positions 8 and 10 (target compound) may enhance steric bulk compared to single-methyl or chloro-substituted analogs (), influencing solubility and binding pocket interactions .
Functional Group Modifications
Key Observations :
- Sulfonamide vs. carboxamide : Sulfonamides generally exhibit stronger hydrogen-bonding interactions due to higher acidity, which can improve target selectivity .
- Fluorine substitution : The 4-fluoro group in the benzenesulfonamide moiety (target compound) enhances metabolic stability and bioavailability via reduced CYP450-mediated oxidation .
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
The synthesis involves multi-step reactions, typically starting with the dibenzo[b,f][1,4]oxazepine core functionalized with methyl and oxo groups. Key steps include:
- Sulfonamide coupling : Reacting the oxazepine intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in aprotic solvents like dichloromethane or DMF .
- Purification : Chromatography or recrystallization from ethanol/water mixtures to isolate the final product .
- Yield optimization : Catalysts such as DMAP improve acylation efficiency, while temperature control (0–25°C) minimizes side reactions .
Q. How is the compound characterized structurally and chemically?
Standard characterization methods include:
- NMR spectroscopy : To confirm substituent positions (e.g., methyl groups at C8/C10, fluorophenyl sulfonamide at C2) .
- HPLC-MS : For purity assessment (>95%) and molecular weight verification .
- X-ray crystallography : Resolves stereochemistry and confirms the oxazepine ring conformation .
Q. What preliminary biological activities have been reported for analogs?
Structurally similar compounds exhibit:
- Anticancer activity : Inhibition of kinases (e.g., EGFR) via sulfonamide interactions with ATP-binding pockets .
- Antimicrobial effects : Chlorine-substituted analogs show MIC values of 2–8 µg/mL against S. aureus .
- Anti-inflammatory potential : Suppression of COX-2 in murine models (IC₅₀ ~10 µM) .
Q. What are its solubility and stability profiles under experimental conditions?
- Solubility : Poor in water (<0.1 mg/mL); soluble in DMSO (≥50 mg/mL) or DMF .
- Stability : Degrades <5% in PBS (pH 7.4) over 24 hours but hydrolyzes rapidly under acidic conditions (pH <3) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of its biological activity?
- Docking studies : Predict binding affinities to targets like PARP-1 or HDACs using Schrödinger Suite or AutoDock .
- QSAR models : Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with IC₅₀ values .
- MD simulations : Assess stability of sulfonamide-target complexes over 100-ns trajectories .
Q. What strategies resolve contradictions in reported bioactivity data?
Discrepancies in IC₅₀ values (e.g., 1–20 µM for kinase inhibition) may arise from:
- Assay variability : Normalize data using reference inhibitors (e.g., staurosporine for kinases) .
- Structural analogs : Compare methyl (C10) vs. ethyl (C10) derivatives to clarify substituent effects .
- Metabolic stability : Test liver microsome stability (e.g., t₁/₂ in human hepatocytes) to rule out false negatives .
Q. How can reaction mechanisms be elucidated for scale-up synthesis?
- Kinetic studies : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., sulfonamide coupling) .
- DoE (Design of Experiments) : Optimize parameters (e.g., solvent polarity, catalyst loading) using response surface methodology .
- In situ FTIR : Track carbonyl group formation during oxazepine ring closure .
Q. What methodologies assess its potential off-target effects?
- Phosphoproteomics : Identify kinase signaling pathways altered in treated cell lines .
- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells .
- Safety panels : Screen against hERG channels (patch-clamp) and CYP450 isoforms (fluorescence assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
